N-benzyl-2-(2-bromophenoxy)propanamide
Overview
Description
N-benzyl-2-(2-bromophenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromophenoxy group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-bromophenoxy)propanamide typically involves the following steps:
Starting Materials: Benzylamine, 2-bromophenol, and a suitable acylating agent such as propanoyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(2-bromophenoxy)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of the corresponding carboxylic acid and benzylamine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-bromophenoxy)propanamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would vary depending on the specific bioactivity of the compound.
Comparison with Similar Compounds
N-benzyl-2-(3-bromophenoxy)propanamide: Similar structure but with the bromine atom in a different position on the phenoxy group.
N-benzyl-2-(4-bromophenoxy)propanamide: Another positional isomer with the bromine atom in the para position.
N-benzyl-2-(2-chlorophenoxy)propanamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: N-benzyl-2-(2-bromophenoxy)propanamide is unique due to the specific position of the bromine atom, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
N-benzyl-2-(2-bromophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(20-15-10-6-5-9-14(15)17)16(19)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACVYHXYVRMMQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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